2-(Ethylsulfanyl)ethyl 4-(biphenyl-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

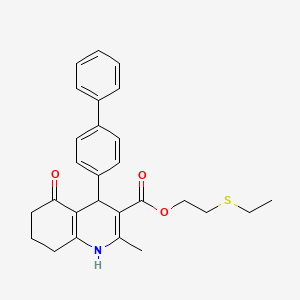

This compound belongs to the hexahydroquinoline-3-carboxylate family, characterized by a partially saturated bicyclic quinoline core. Key structural features include:

- A hexahydroquinoline backbone with a keto group at position 5 and a methyl substituent at position 2.

- A biphenyl-4-yl group at position 4, contributing significant aromaticity and steric bulk.

- A 2-(ethylsulfanyl)ethyl ester at position 3, introducing sulfur-based electronic effects and moderate lipophilicity.

The ethylsulfanylethyl ester, compared to simpler alkyl esters, may improve metabolic stability or modulate solubility .

Properties

IUPAC Name |

2-ethylsulfanylethyl 2-methyl-5-oxo-4-(4-phenylphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3S/c1-3-32-17-16-31-27(30)24-18(2)28-22-10-7-11-23(29)26(22)25(24)21-14-12-20(13-15-21)19-8-5-4-6-9-19/h4-6,8-9,12-15,25,28H,3,7,10-11,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWXXHPJFWRBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(biphenyl-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)ethyl 4-(biphenyl-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinoline rings.

Scientific Research Applications

2-(Ethylsulfanyl)ethyl 4-(biphenyl-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(biphenyl-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Biphenyl-4-yl (target compound) vs. mono-aromatic substituents (e.g., 4-fluorophenyl , 3-chlorophenyl ): The biphenyl group increases molecular weight by ~70–150 g/mol and likely enhances hydrophobic interactions in biological systems. Electron-withdrawing groups (e.g., 3-chlorophenyl ) may reduce electron density at the quinoline core compared to electron-donating groups (e.g., 4-methoxyphenyl ).

Ester Group Variations: The 2-(ethylsulfanyl)ethyl ester in the target compound introduces a sulfur atom, which may alter metabolic pathways (e.g., resistance to esterase hydrolysis) compared to ethyl or methyl esters . Crystallographic data for methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate reveals N–H···O hydrogen bonding (Figure 2), critical for crystal packing. Similar interactions may stabilize the target compound’s solid-state structure.

Core Saturation: The hexahydroquinoline core (six-membered ring with three double bonds) in the target compound contrasts with tetrahydroquinoline derivatives (one double bond, e.g., ), affecting conformational flexibility and π-electron delocalization.

Crystallographic and Computational Insights

- Hydrogen Bonding : N–H···O interactions in methyl 4-(4-methoxyphenyl) derivatives stabilize crystal lattices , while biphenyl-4-yl substituents in the target compound may favor π-stacking over H-bonding.

- Ring Puckering: The hexahydroquinoline core’s puckering coordinates (amplitude Δ, phase θ) can be analyzed using Cremer-Pople parameters , influencing ligand-receptor binding dynamics.

Biological Activity

The compound 2-(Ethylsulfanyl)ethyl 4-(biphenyl-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, receptor interactions, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by the following features:

- A hexahydroquinoline core

- An ethylsulfanyl group

- A biphenyl substituent

- A carboxylate ester functional group

This unique structure may contribute to its biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hexahydroquinolines exhibit significant antimicrobial activity. For instance, a related study synthesized a series of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives and tested their efficacy against various bacterial and fungal strains. The results indicated that these compounds showed potent activity against:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Pseudomonas aeruginosa | Moderate |

| Streptococcus pyogenes | Significant |

| Klebsiella pneumoniae | Moderate |

| Aspergillus flavus | Significant |

| Candida albicans | Moderate |

These findings suggest that the structural components of hexahydroquinolines may enhance their interaction with microbial targets, leading to effective antimicrobial properties .

Receptor Interactions

The biological activity of this compound extends to its interaction with various receptors. Recent research highlighted the multitarget properties of similar compounds towards several G protein-coupled receptors (GPCRs). Specifically:

- FFA3/GPR41 Receptor : Compounds in this class have been evaluated for their agonist and antagonist activities. Some derivatives exhibited significant potency in modulating this receptor.

- FFA2/GPR43 Receptor : Activity towards this receptor was noted in certain compounds with biphenyl substituents.

- HCA2/GPR109A Receptor : The presence of specific functional groups influenced the binding affinity and efficacy at this receptor.

The structure–activity relationship (SAR) studies indicate that modifications to the biphenyl or hexahydroquinoline moieties can significantly alter receptor selectivity and potency .

Case Studies and Research Findings

Several case studies have explored the biological activities of similar compounds:

- Anticancer Potential : Some hexahydroquinoline derivatives have been investigated for their potential as anticancer agents. In vitro studies revealed that these compounds could inhibit tumor cell proliferation through apoptosis induction.

- Anti-inflammatory Effects : Certain derivatives displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in cellular models.

- Neuroprotective Activity : The neuroprotective effects of similar compounds were assessed in models of oxidative stress, showing promise in protecting neuronal cells from damage.

Q & A

Basic: What are the established synthetic routes for this hexahydroquinoline derivative?

The synthesis typically involves multi-step reactions, starting with condensation of a substituted benzaldehyde (e.g., biphenyl-4-carbaldehyde) with a β-ketoester (e.g., ethyl acetoacetate) in the presence of ammonium acetate, followed by cyclization under acidic or thermal conditions to form the hexahydroquinoline core . The ethylsulfanylethyl side chain is introduced via nucleophilic substitution or esterification. Key steps include:

- Imine formation : Reaction of aldehyde with amine derivatives.

- Cyclocondensation : Using cyclohexanone or derivatives to build the bicyclic structure.

- Side-chain modification : Ethylsulfanyl groups are added using thiol-ene chemistry or alkylation.

Critical parameters : Temperature (80–120°C), solvent polarity (acetic acid or ethanol), and catalyst (e.g., p-toluenesulfonic acid) .**

Basic: How is the molecular structure validated for this compound?

Structural validation employs:

- NMR spectroscopy : and NMR confirm substituent positions and stereochemistry. For example, the biphenyl group shows aromatic proton signals at δ 7.2–7.8 ppm .

- X-ray crystallography : Resolves bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles, confirming the chair conformation of the hexahydroquinoline ring .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular formula (e.g., CHNOS) .

Basic: What preliminary biological assays are recommended for activity screening?

Initial screening includes:

- Enzyme inhibition assays : Target enzymes like acetylcholinesterase or tyrosine kinases , using spectrophotometric methods (e.g., Ellman’s assay for cholinesterase activity) .

- Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced: How can mechanistic studies resolve contradictory bioactivity data across derivatives?

Contradictions in bioactivity (e.g., varying IC values) are addressed via:

- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on biphenyl) with activity trends .

- Molecular docking : Simulate binding interactions with target proteins (e.g., docking into the active site of COX-2 using AutoDock Vina) .

- Metabolic stability tests : Assess hepatic microsomal degradation to rule out pharmacokinetic variability .

Advanced: What strategies optimize yield in large-scale synthesis?

Yield optimization involves:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve cyclization efficiency .

- Solvent engineering : Polar aprotic solvents (e.g., DMF) enhance reaction rates for esterification steps .

- Reaction monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry dynamically .

Advanced: How can structural analogs be designed to enhance selectivity?

Derivative design focuses on:

- Bioisosteric replacement : Substitute the ethylsulfanyl group with thioether or sulfone moieties to modulate lipophilicity .

- Ring hybridization : Fuse the hexahydroquinoline core with heterocycles (e.g., pyridine) to improve target affinity .

- Chiral resolution : Separate enantiomers via chiral HPLC to isolate the active stereoisomer .

Advanced: How are crystallographic disorder issues resolved in X-ray studies?

Disorder in crystal structures (common in flexible side chains) is managed by:

- Multi-conformer modeling : Refine occupancies of disordered atoms using SHELXL .

- Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K vs. 296 K) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing .

Advanced: What statistical methods validate reproducibility in biological assays?

Reproducibility is ensured via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.